Thalidomide-5-NH-PEG4-NH4 (hydrochloride)

PROTAC design AURKA degradation structure-activity relationship

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand tethered via a 5-position amino linkage to a tetraethylene glycol (PEG4) spacer, terminating in a free primary amine as the hydrochloride salt. The compound has a molecular formula of C23H33ClN4O8 and a molecular weight of 528.98 g/mol, appearing as a light yellow to brown oil.

Molecular Formula C23H33ClN4O8
Molecular Weight 529.0 g/mol
Cat. No. B12365580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-NH-PEG4-NH4 (hydrochloride)
Molecular FormulaC23H33ClN4O8
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C23H32N4O8.ClH/c24-5-7-32-9-11-34-13-14-35-12-10-33-8-6-25-16-1-2-17-18(15-16)23(31)27(22(17)30)19-3-4-20(28)26-21(19)29;/h1-2,15,19,25H,3-14,24H2,(H,26,28,29);1H
InChIKeyCEHIEVAHUHKGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) | CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand tethered via a 5-position amino linkage to a tetraethylene glycol (PEG4) spacer, terminating in a free primary amine as the hydrochloride salt [1]. The compound has a molecular formula of C23H33ClN4O8 and a molecular weight of 528.98 g/mol, appearing as a light yellow to brown oil . It is classified as an E3 ligase ligand-linker conjugate specifically designed as a building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional protein degraders .

Why Thalidomide-5-NH-PEG4-NH4 (hydrochloride) Cannot Be Casually Substituted: Structural and Functional Specificity in PROTAC Design


Substitution with generic thalidomide-PEG-amine conjugates is inadvisable due to the critical dependence of PROTAC degradation efficiency on both linker attachment position and PEG chain length [1]. The 5-position amino linkage on the thalidomide phthalimide ring provides a distinct exit vector geometry that alters ternary complex formation and neosubstrate degradation selectivity compared to alternative attachment points such as the 4-position or ether-based linkages [2]. Furthermore, the PEG4 spacer length represents an optimized balance between solubility enhancement and spatial flexibility that directly influences degradation potency—evidence shows that GSPT1 degradation varies dramatically between PEG2 and PEG4 linkers [3]. The terminal primary amine enables robust amide coupling with carboxylic acid-containing target protein ligands, while the hydrochloride salt form provides enhanced long-term storage stability that free base forms lack .

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


5-Position vs. 4-Position Linker Attachment: Differential Impact on AURKA Degradation Potency

In a comprehensive structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, altering the PEG linker attachment point from the conventional 4-position to the 5-position of the thalidomide phthalimide ring enabled identification of a potent AURKA degrader using a linker as short as only 2 PEG units [1]. The optimized PROTAC SK2188, incorporating the 5-substitution strategy, achieved AURKA degradation with a DC50,24h of 3.9 nM and a Dmax,24h of 89% in neuroblastoma cells [1]. This 5-position attachment geometry conferred sufficient potency that the compound significantly outperformed the parent inhibitor MK-5108 in both cell proliferation screens and patient-derived neuroblastoma organoids [1].

PROTAC design AURKA degradation structure-activity relationship exit vector geometry

PEG4 Linker Length Optimization: Quantified Dependence of GSPT1 Degradation on PEG Chain Length

A systematic study of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands with variable-length PEG linkers demonstrated for the first time that GSPT1 degradation is directly dependent on the length of the flexible PEG chain [1]. The study explicitly compared PROTACs containing PEG2 and PEG4 linkers, revealing that PEG2-containing molecules effectively degraded the translation termination factor GSPT1, whereas the degradation activity was markedly altered or diminished with non-optimal linker lengths [1]. The PEG4 linker length represents the longer, more flexible option in this comparative framework, with the study demonstrating that linker length selection is not interchangeable and must be empirically optimized for each target [1].

PROTAC linker optimization GSPT1 degradation molecular glue degrader PEG chain length

Hydrochloride Salt Form: Enhanced Long-Term Storage Stability vs. Free Base Alternatives

The hydrochloride salt form of Thalidomide-5-NH-PEG4-NH4 provides quantified storage stability parameters: powder form remains stable at -20°C for 3 years and at 4°C for 2 years; when dissolved in solvent, stability extends to 6 months at -80°C and 1 month at -20°C under sealed, moisture-protected, and light-protected conditions . This stability profile is attributable to the hydrochloride salt formulation, which enhances compound integrity compared to free base forms that may exhibit greater susceptibility to degradation under similar storage conditions . The compound is stable at ambient temperature for several days during shipping, facilitating routine procurement logistics .

compound stability storage optimization hydrochloride salt long-term preservation

Purity Specification: ≥98% HPLC Purity as Quality Baseline for Reproducible PROTAC Synthesis

Commercially available Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is supplied with a purity specification of ≥98% as determined by HPLC analysis . This purity threshold is comparable to the ≥97.93% HPLC purity specification for the closely related analog Thalidomide-5-PEG3-NH2 hydrochloride , positioning both compounds within the high-purity tier expected for PROTAC building block procurement. The ≥98% purity specification ensures that impurities potentially interfering with subsequent conjugation chemistry—such as residual amines, incomplete PEGylation products, or thalidomide degradation byproducts—are minimized to ≤2% total .

compound purity HPLC quality control reproducibility

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Optimized Exit Vector Geometry

This compound is optimally deployed in medicinal chemistry programs where the 5-position amino linkage is being systematically compared against alternative attachment vectors (e.g., 4-position ether or amide linkages) to identify the geometry that maximizes ternary complex formation and target protein degradation efficiency. Evidence from AURKA-targeting PROTACs demonstrates that 5-position substitution can enable potent degradation (DC50,24h = 3.9 nM, Dmax,24h = 89%) even with shortened linkers, a finding that directly supports the use of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) as a dedicated building block for 5-substituted CRBN-recruiting PROTACs [1]. The compound's free terminal amine enables straightforward amide bond formation with carboxylic acid-containing target protein ligands, allowing rapid construction of PROTAC libraries for structure-activity relationship exploration [1].

Linker Length Optimization Studies in CRBN-Dependent Protein Degradation

Given the direct evidence that GSPT1 degradation is dependent on PEG linker length in Retro-2-based PROTACs [2], Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is an essential comparator building block for systematic linker length optimization studies. Researchers can synthesize parallel series of PROTACs varying only in PEG chain length (PEG1, PEG2, PEG3, PEG4, PEG5, etc.) to identify the optimal spacer for a given target protein, with this compound serving as the PEG4 benchmark. The hydrochloride salt's validated 3-year powder stability at -20°C ensures that a single procurement batch remains viable throughout extended linker optimization campaigns, eliminating the need for repeated reordering and minimizing batch-to-batch variability during multi-month comparative studies.

High-Throughput PROTAC Conjugation with Carboxylic Acid-Containing Warheads

The terminal primary amine functionality of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) makes it directly compatible with standard amide coupling protocols using EDC, HATU, or similar activating reagents with carboxylic acid-containing target protein ligands [3]. This chemistry is robust, widely accessible, and amenable to high-throughput parallel synthesis platforms. The ≥98% HPLC purity specification minimizes the risk of competing side reactions during conjugation, while the hydrochloride salt form provides the shelf-stability needed for maintaining stock solutions in automated synthesis workflows. For core facilities and CROs supporting multiple PROTAC projects, this compound offers a reliable, pre-validated CRBN-recruiting module that reduces per-project synthesis development time.

Comparative Degrader Pharmacology Studies Requiring Defined Linker Chemistry

In pharmacological studies where the goal is to isolate the contribution of the linker to degradation efficiency, cellular permeability, or ternary complex stability, Thalidomide-5-NH-PEG4-NH4 (hydrochloride) provides a chemically defined, high-purity building block with documented storage stability parameters. The 5-position amino linkage combined with the PEG4 spacer represents a specific, non-substitutable structural motif whose biological consequences can be referenced against published SAR data in both AURKA [1] and GSPT1 [2] degradation systems. This enables more rigorous interpretation of experimental results and facilitates comparison of findings across different research groups and target protein classes.

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